REACTION_CXSMILES
|
[Sn].[C:2]([O-:5])(=[O:4])[CH3:3].[Sn+2:6].[C:7]([O-:10])(=[O:9])[CH3:8].[C:11]([O:14]C(=O)C)(=[O:13])[CH3:12]>>[C:2]([O-:5])(=[O:4])[CH3:3].[Sn+4:6].[C:7]([O-:10])(=[O:9])[CH3:8].[C:11]([O-:14])(=[O:13])[CH3:12].[C:2]([O-:5])(=[O:4])[CH3:3] |f:1.2.3,5.6.7.8.9,^3:0|
|
Name
|
Tin—(IV)—Carboxylates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Sn+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
tin (IV) acetate
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Sn+4].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |